molecular formula C20H27ClN2O B12774012 Benzamide, N-(4-(methylamino)-1-phenylbutyl)-4-methyl-, hydrochloride CAS No. 80704-41-2

Benzamide, N-(4-(methylamino)-1-phenylbutyl)-4-methyl-, hydrochloride

Cat. No.: B12774012
CAS No.: 80704-41-2
M. Wt: 346.9 g/mol
InChI Key: FEYTYUJTPSYDEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. it is likely synthesized through organic chemical reactions involving appropriate starting materials.
    • Researchers may explore various synthetic strategies, such as amidation reactions or reductive amination, to obtain the desired compound.
  • Chemical Reactions Analysis

    • Benzamide, N-(4-(methylamino)-1-phenylbutyl)-4-methyl-, hydrochloride can potentially undergo several types of reactions:

        Reductive Amination: The methylamino group can be introduced via reductive amination of an appropriate precursor.

        Substitution Reactions: The phenyl group may undergo electrophilic aromatic substitution reactions.

        Hydrolysis: The amide bond can be hydrolyzed under specific conditions.

    • Common reagents and conditions would depend on the specific reaction type.
  • Scientific Research Applications

      Medicinal Chemistry: Researchers may investigate its potential as a drug candidate due to its unique structure and potential biological activity.

      Neuropharmacology: The compound’s methylamino group suggests possible interactions with neurotransmitter receptors.

      Proteomics Research: It could be used as a probe or substrate in proteomics studies.

  • Mechanism of Action

    • The exact mechanism of action remains speculative due to limited available data.
    • Potential molecular targets could include receptors, enzymes, or cellular pathways influenced by the compound.
  • Comparison with Similar Compounds

    • Similar compounds include benzamides, such as benzamide itself (benzoic acid amide), which lacks the methylamino and phenylbutyl substituents.
    • Highlighting its uniqueness, Benzamide, N-(4-(methylamino)-1-phenylbutyl)-4-methyl-, hydrochloride combines structural features not commonly found in other benzamides.

    Remember that further research and experimental studies are necessary to fully understand the compound’s properties and applications.

    Properties

    CAS No.

    80704-41-2

    Molecular Formula

    C20H27ClN2O

    Molecular Weight

    346.9 g/mol

    IUPAC Name

    N-[4-(dimethylamino)-1-phenylbutyl]-4-methylbenzamide;hydrochloride

    InChI

    InChI=1S/C20H26N2O.ClH/c1-16-11-13-18(14-12-16)20(23)21-19(10-7-15-22(2)3)17-8-5-4-6-9-17;/h4-6,8-9,11-14,19H,7,10,15H2,1-3H3,(H,21,23);1H

    InChI Key

    FEYTYUJTPSYDEX-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)C(=O)NC(CCCN(C)C)C2=CC=CC=C2.Cl

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.